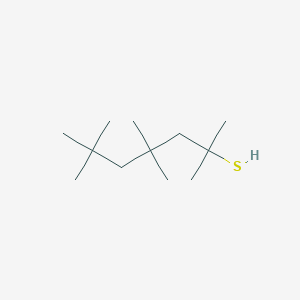

2,4,4,6,6-Pentamethylheptane-2-thiol

Description

Contextualization of 2,4,4,6,6-Pentamethylheptane-2-thiol within the Tert-Dodecyl Mercaptan Isomer Ensemble

This compound is a specific, well-defined isomer within the broader family of compounds collectively known as tertiary-dodecyl mercaptan (TDM). atamankimya.comguidechem.com The term "tertiary" indicates that the sulfhydryl (-SH) group is attached to a tertiary carbon atom—a carbon atom that is itself bonded to three other carbon atoms. The significant branching of this particular isomer, with five methyl groups on a heptane (B126788) backbone, makes it a quintessential example of the sterically hindered thiols found in TDM mixtures.

The industrial production process for TDM, starting from oligomers of propylene (B89431) or isobutylene, inevitably leads to a variety of structural isomers. atamankimya.com While this compound is a representative component, other isomers are also present in the commercial mixture. atamankimya.com

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 23511-76-4 | C12H26S |

| 2,2,4,6,6-Pentamethylheptane-4-thiol | 93002-38-1 | C12H26S |

| 2,3,3,4,4,5-Hexamethylhexane-2-thiol | Not Available | C12H26S |

Theoretical Frameworks for Alkane and Thiol Chemistry of Branched Hydrocarbons

The chemical behavior of this compound is governed by the interplay of its highly branched alkane structure and the reactivity of its thiol functional group.

Branched Alkane Structure: The extensive branching of the hydrocarbon backbone significantly influences the molecule's physical properties. Branched-chain alkanes tend to have lower boiling points than their linear counterparts due to reduced surface area, which limits van der Waals interactions. youtube.com The bulky pentamethylheptyl structure creates considerable steric hindrance around the thiol group, which modulates its reactivity.

Thiol Functional Group Chemistry: Thiols, also known as mercaptans, are sulfur analogs of alcohols. libretexts.org Key differences in their chemical properties arise from the lower electronegativity and greater polarizability of sulfur compared to oxygen. masterorganicchemistry.commasterorganicchemistry.com

Acidity: Thiols are generally more acidic than alcohols. The S-H bond is weaker and more easily deprotonated to form a thiolate anion (RS⁻). masterorganicchemistry.com

Hydrogen Bonding: The S-H bond is less polarized than the O-H bond, resulting in significantly weaker hydrogen bonding among thiol molecules compared to alcohols. pdx.edu This leads to lower boiling points and reduced water solubility for thiols relative to alcohols of similar molecular weight. pdx.edu

Nucleophilicity: Thiolate anions are excellent nucleophiles, often more so than their alkoxide counterparts. masterorganicchemistry.com

Oxidation: Thiols can be oxidized to form disulfides (R-S-S-R), a reaction that is central to aspects of sulfur chemistry. masterorganicchemistry.com

In the context of a highly branched thiol like this compound, the steric bulk of the alkyl groups can hinder the approach of reactants to the sulfur atom, yet its enhanced reactivity in certain applications, such as polymerization, is a key industrial feature. atamankimya.com

Overview of Academic and Industrial Research Relevance in Synthetic and Polymer Chemistry

The primary industrial application of this compound, as part of the TDM mixture, is as a chain transfer agent (CTA) in free-radical polymerization processes. atamanchemicals.comatamankimya.com In this role, it is crucial for controlling the molecular weight of the resulting polymers. atamanchemicals.comarkema.com The thiol group can donate its hydrogen atom to a growing polymer radical, terminating that chain and initiating a new one. This mechanism is vital in the production of a wide range of materials. atamanchemicals.com

Key Industrial Applications:

Polymer Manufacturing: It is extensively used as a molecular weight regulator in the emulsion polymerization of synthetic rubbers and plastics, including styrene-butadiene rubber (SBR), SB latex, acrylonitrile-butadiene-styrene (ABS), and polymers based on styrene (B11656) and acrylics. atamanchemicals.comatamankimya.comarkema.com

Chemical Intermediate: It serves as a precursor to introduce bulky C12H25 alkyl-thio substituents into other chemical substances. atamanchemicals.com

Lubricant Additives: TDM is also employed as an additive to enhance the performance of base oils and metalworking fluids. atamankimya.compotentiaengineering.com

Academically, highly branched thiols are subjects of research for their utility in various synthetic contexts. They are used as reagents in the synthesis of complex organic molecules where a sterically hindered sulfur nucleophile is required. guidechem.com Furthermore, research has explored the use of tert-dodecyl mercaptan in the synthesis of specialized materials, such as nanoparticles for photoelectrochemical water splitting, demonstrating its relevance beyond traditional polymer applications. sigmaaldrich.com

| Application Area | Function | Examples of End Products |

|---|---|---|

| Polymer Chemistry | Chain Transfer Agent (Molecular Weight Regulator) | Styrene-Butadiene Rubber (SBR), ABS Plastics, Adhesives, Coatings |

| Chemical Synthesis | Chemical Intermediate | Specialty chemicals with bulky alkyl-thio groups |

| Lubricants | Performance Additive | Base oils, Metalworking fluids |

Structure

3D Structure

Properties

CAS No. |

23511-76-4 |

|---|---|

Molecular Formula |

C12H26S |

Molecular Weight |

202.40 g/mol |

IUPAC Name |

2,4,4,6,6-pentamethylheptane-2-thiol |

InChI |

InChI=1S/C12H26S/c1-10(2,3)8-11(4,5)9-12(6,7)13/h13H,8-9H2,1-7H3 |

InChI Key |

OVYGJXSSBNTCEW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC(C)(C)CC(C)(C)S |

Origin of Product |

United States |

Molecular Structure, Conformation, and Advanced Spectroscopic Elucidation of 2,4,4,6,6 Pentamethylheptane 2 Thiol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity of atoms in a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each nucleus, allowing for a complete structural assignment.

The synthesis of tertiary thiols such as 2,4,4,6,6-Pentamethylheptane-2-thiol often proceeds via the addition of hydrogen sulfide (B99878) (H₂S) across a carbon-carbon double bond in a highly branched alkene precursor. wikipedia.orggoogle.com Common precursors for C12 thiols include isomers of triisobutylene (B147571), which are themselves produced by the oligomerization of isobutylene. google.com

The reactivity of these alkene isomers in the subsequent thiolation step can vary. Therefore, ¹H NMR spectroscopy serves as a critical quality control method to characterize the precursor mixture. Specifically, the quantification of vinyl proton signals (protons attached to the double bond) allows for the determination of the relative ratios of different alkene isomers. google.com For instance, the ¹H NMR spectrum of a triisobutylene mixture would show distinct signals in the vinyl region (typically δ 4.5-6.0 ppm) corresponding to the different types of double bonds present, enabling chemists to assess the purity and composition of the starting material before proceeding with the synthesis. researchgate.net

¹³C NMR spectroscopy is paramount for characterizing the complete carbon framework of this compound. Due to the molecule's symmetry, several carbon signals are expected to be chemically equivalent. A broadband proton-decoupled ¹³C NMR spectrum would provide a single peak for each unique carbon environment.

Given the structure, the expected chemical shifts can be predicted based on established substituent effects. The carbon atom bonded to the electron-withdrawing thiol group (C2) would be significantly deshielded. The quaternary carbons (C4, C6) would also exhibit distinct chemical shifts. The various methyl groups, while all in the aliphatic region, would show slight differences in their chemical shifts based on their proximity to the bulky quaternary centers and the thiol group. Quantitative ¹³C NMR can also be utilized to determine the ratios of different isomers in a mixture. nih.gov

| Carbon Atom(s) | Chemical Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| C2 | Quaternary, Thiol-bearing (C-SH) | ~55-65 |

| C4, C6 | Quaternary, gem-dimethyl | ~35-45 |

| C3, C5 | Methylene (-CH₂-) | ~50-60 |

| C1, C2-Me | Methyl (-CH₃) on C2 | ~25-35 |

| C4-Me, C6-Me's | Methyls on Quaternary Carbons | ~30-40 |

| C7 | Methyl (-CH₃) | ~20-30 |

Advanced Mass Spectrometry Techniques for Molecular Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight of a compound and offers structural insights through the analysis of its fragmentation patterns. For tertiary thiols, the molecular ion peak (M⁺) is often weak or entirely absent in electron ionization (EI) mass spectra due to the instability of the parent ion. youtube.com The fragmentation is typically dominated by α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the carbon bearing the functional group. libretexts.org

For this compound (Molecular Weight: 202.4 g/mol ), the primary fragmentation pathways would involve:

Loss of a methyl radical (•CH₃): Cleavage of the C1-C2 bond, leading to a stable tertiary carbocation fragment with a mass-to-charge ratio (m/z) of 187.

Loss of a neopentyl radical (•C₅H₁₁): Cleavage of the C2-C3 bond, resulting in a fragment with an m/z of 131.

Loss of the sulfhydryl radical (•SH): This would produce a C₁₂H₂₅⁺ fragment at m/z 169.

Further fragmentation: The initial fragments can undergo subsequent fragmentation, leading to a series of smaller ions, often separated by 14 mass units (CH₂), which is characteristic of alkanes. libretexts.org

Advanced techniques like tandem mass spectrometry (MS/MS) can be used to isolate a specific fragment ion and induce further fragmentation, providing more detailed structural information and confirming fragmentation pathways. sfrbm.orgnih.gov

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 202 | [C₁₂H₂₆S]⁺• | Molecular Ion (M⁺•) - Expected to be weak or absent |

| 187 | [M - CH₃]⁺ | α-cleavage, loss of a methyl radical |

| 169 | [M - SH]⁺ | Loss of a sulfhydryl radical |

| 131 | [M - C₅H₁₁]⁺ | α-cleavage, loss of a neopentyl radical |

| 57 | [C₄H₉]⁺ | tert-Butyl cation, common fragment from branched alkanes |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, these methods are particularly effective for confirming the presence of the thiol group (-SH) and the alkane backbone.

S-H Stretch: The most characteristic vibration for thiols is the S-H stretching mode. This typically appears as a weak but sharp band in the IR spectrum in the range of 2550-2600 cm⁻¹. In the Raman spectrum, this band is often of medium to strong intensity, making Raman spectroscopy a powerful complementary technique for thiol identification. royalholloway.ac.ukroyalholloway.ac.uk

C-S Stretch: The carbon-sulfur stretching vibration occurs in the range of 590-750 cm⁻¹. The intensity of this peak can be variable.

C-S-H Bend: A C-S-H bending vibration can often be observed around 850 cm⁻¹. Studies have shown that this band shifts significantly upon deuteration of the thiol proton, providing a convenient method for its definitive assignment. rsc.org

C-H Stretches and Bends: The molecule will also display strong C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1365-1470 cm⁻¹, characteristic of its saturated alkyl structure.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| C-H Stretch (sp³) | 2850-2970 | Strong | Strong |

| S-H Stretch | 2550-2600 | Weak, Sharp | Medium-Strong |

| C-H Bend | 1365-1470 | Medium | Medium |

| C-S-H Bend | ~850 | Medium | Medium |

| C-S Stretch | 590-750 | Weak-Medium | Medium |

Gas Chromatography (GC) for Purity Assessment and Isomer Separation

Gas chromatography is a premier technique for separating volatile compounds and assessing the purity of a sample. For a compound like this compound, GC coupled with a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) is ideal.

Purity Assessment: A GC analysis would reveal the presence of any impurities, such as unreacted alkene precursors, byproducts, or residual solvents from the synthesis. The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

Isomer Separation: In the synthesis of branched thiols, the formation of structural isomers is possible. For example, migration of the double bond in the alkene precursor could lead to the formation of other tertiary or secondary thiols. Due to differences in their boiling points and polarity, these isomers would likely have different retention times on a GC column, allowing for their separation and quantification. Polar capillary columns are generally recommended for the analysis of polar compounds like thiols. greyhoundchrom.com Care must be taken in the analysis as thiols can be reactive towards untreated metal surfaces within the GC system, and some sulfur compounds can be thermally labile. chromforum.org

Computational Approaches to Conformational Analysis and Stereochemistry

Due to its numerous single bonds and bulky tert-butyl and gem-dimethyl groups, this compound can exist in multiple conformations. Computational chemistry provides powerful tools to explore this complex potential energy surface.

Methods such as Density Functional Theory (DFT) can be used to perform a conformational search by systematically rotating the dihedral angles of the key rotatable bonds, particularly the C-C bonds of the heptane (B126788) backbone and the C-S bond. nih.gov For each resulting geometry, an energy minimization is performed to find the nearest local minimum. This process identifies the various stable low-energy conformers of the molecule.

From these calculations, several key properties can be determined:

Relative Stabilities: The relative energies of the different conformers can be calculated to determine the most stable structures and their expected populations at a given temperature.

Rotational Barriers: The energy barriers for rotation around the single bonds can be calculated, providing insight into the molecule's flexibility.

Spectroscopic Parameters: Theoretical NMR chemical shifts and vibrational frequencies can be calculated for the lowest-energy conformers. These predicted values can then be compared with experimental data to confirm the structural assignment and gain a deeper understanding of the molecule's preferred shape in solution. rsc.org

Studies on smaller thiols like ethanethiol (B150549) and 2-propanethiol (B166235) have successfully used computational methods to identify different stable conformers and estimate the energy differences between them, demonstrating the utility of this approach for understanding the stereochemistry of sulfur-containing compounds. osti.gov

Reaction Chemistry and Mechanistic Studies of 2,4,4,6,6 Pentamethylheptane 2 Thiol

Elucidation of Chain Transfer Mechanisms in Free-Radical Polymerization

In free-radical polymerization, the molecular weight and architecture of the final polymer are critical properties that dictate its application. bonlab.info Chain transfer is a fundamental reaction that allows for the control of these properties by terminating a growing polymer chain and initiating a new one. wikipedia.org Thiols are a prominent class of chain transfer agents (CTAs) due to the relative weakness of the sulfur-hydrogen (S-H) bond, which facilitates hydrogen atom donation to a propagating polymer radical (P•). researchgate.net

Chain Transfer: Pn• + RSH → PnH + RS•

Re-initiation: RS• + M → RSM•

The compound 2,4,4,6,6-Pentamethylheptane-2-thiol, a tertiary thiol with significant steric bulk around the sulfur atom, is a subject of interest for investigating how steric hindrance influences the efficiency and kinetics of these transfer steps.

The effectiveness of a chain transfer agent is quantified by its chain transfer constant (Ctr), which is the ratio of the rate constant for chain transfer (ktr) to the rate constant for propagation (kp). bonlab.info

Ctr = ktr / kp

A higher Ctr value indicates a more efficient chain transfer agent. Kinetic modeling allows for the prediction of polymerization outcomes and the determination of these fundamental rate constants. nih.gov The reactivity of a thiol in this context is largely governed by the S-H bond dissociation energy and steric factors that may affect the approach of the bulky polymer radical to the thiol. researchgate.net While specific kinetic data for this compound is not broadly published, the principles of kinetic modeling can be understood by examining related structures. The steric hindrance provided by the pentamethylheptyl group is expected to play a significant role in its reactivity profile.

Below is a representative table illustrating how chain transfer constants can vary for different thiols in the polymerization of a common monomer, styrene (B11656), highlighting the structural influences on reactivity.

| Thiol Compound | Chain Transfer Constant (Ctr) for Styrene at 60°C |

|---|---|

| 1-Butanethiol | 22 |

| 1-Dodecanethiol | 19 |

| tert-Dodecanethiol | 3.3 |

| Thiophenol | 2.6 |

Data is illustrative of typical values found in polymer chemistry literature.

The primary and most direct consequence of using a chain transfer agent like this compound is the reduction of the average molecular weight of the polymer. wikipedia.org The relationship between the degree of polymerization (DP) and the concentration of the chain transfer agent is described by the Mayo-Mochel equation. This control over molecular weight is crucial for tailoring the physical properties of the polymer, such as viscosity and mechanical strength. semanticscholar.org

By systematically varying the concentration of the thiol, it is possible to achieve precise control over the final polymer's molecular weight. aps.orgresearchgate.netscispace.com This also influences the molecular weight distribution (MWD), often leading to a narrower distribution compared to polymerizations without a CTA, as the chain growth is more uniformly regulated. researchgate.net

The following table demonstrates the theoretical effect of increasing the concentration of a thiol CTA on the number-average molecular weight (Mn) of a polymer.

| [Thiol]/[Monomer] Ratio | Resulting Number-Average Molecular Weight (Mn) (g/mol) | Polydispersity Index (PDI) |

|---|---|---|

| 0 | 500,000 | 2.1 |

| 0.001 | 150,000 | 1.8 |

| 0.005 | 45,000 | 1.7 |

| 0.010 | 25,000 | 1.6 |

This data is hypothetical and serves to illustrate the established principle of molecular weight control by chain transfer agents.

When this compound acts as a chain transfer agent, its molecular fragments are incorporated into the polymer chains. cam.ac.uk Specifically, the growing polymer chain is terminated by a hydrogen atom from the thiol, while the 2,4,4,6,6-pentamethylheptane-2-thiyl fragment (RS•) initiates a new chain, becoming the starting end-group of that chain.

The resulting polymer architecture is therefore characterized by the presence of these specific thioether end-groups. The confirmation and characterization of these end-groups are typically performed using spectroscopic techniques. drexel.edu Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) is a powerful tool for this purpose, as the protons and carbons of the bulky pentamethylheptyl group produce characteristic signals that can be identified and quantified in the polymer spectrum. mdpi.com This analysis confirms the covalent attachment of the CTA fragment and verifies the mechanism of chain transfer. researchgate.net

Radical-Mediated Transformations of the Thiol Moiety

The chemistry of this compound is dominated by radical pathways, initiated by the homolytic cleavage of the S-H bond. nih.gov The resulting thiyl radical is a key reactive intermediate that dictates the subsequent transformations. cam.ac.uk

The 2,4,4,6,6-pentamethylheptane-2-thiyl radical is formed when the parent thiol donates its hydrogen atom to another radical species, such as a propagating polymer radical or a radical from a chemical initiator. dundee.ac.uk

RSH + X• → RS• + XH

A common reaction pathway for thiols and their corresponding thiyl radicals is oxidative coupling to form a disulfide (RS-SR). biolmolchem.com This transformation can occur through several mechanisms. In the context of radical polymerization, the most direct route is the self-combination of two thiyl radicals:

2 RS• → RS-SR

This reaction acts as a termination step for the radical species. Alternatively, the thiol can be directly oxidized to the disulfide by a variety of chemical oxidizing agents, often involving a metal catalyst or other mediators like iodine. organic-chemistry.orgresearchgate.netgoogle.com The study of this transformation is important as the formation of disulfides can be a competing reaction during polymerization, potentially influencing the concentration of the active thiol chain transfer agent. urfu.ru The efficiency of this coupling is dependent on the reaction conditions and the specific structure of the thiol. biolmolchem.com

Acid-Catalyzed Reactions and Degradation Pathways of Thiol Compounds

The reactivity of thiols in the presence of acid is a fundamental aspect of organic chemistry. Generally, such reactions can involve several pathways, including elimination, substitution, and oxidation, depending on the structure of the thiol and the reaction conditions. For tertiary thiols like this compound, the bulky steric hindrance provided by the pentamethylheptyl group is expected to play a significant role in its chemical behavior.

Theoretical acid-catalyzed pathways for a tertiary thiol could include:

Dehydration/Dehydrothiolation: In the presence of a strong acid, the thiol group (-SH) could be protonated to form a good leaving group (-SH₂⁺). Subsequent elimination of a water molecule would lead to the formation of a tertiary carbocation. This carbocation could then undergo rearrangement or react with a nucleophile present in the reaction mixture.

Oxidation: While thiols can be oxidized to various sulfur-containing compounds such as disulfides, sulfenic acids, sulfinic acids, and sulfonic acids, these reactions are typically promoted by oxidizing agents, and the role of acid is often to catalyze these transformations.

However, without specific experimental studies on this compound, any discussion of its acid-catalyzed degradation remains speculative. Key data that are currently unavailable in the literature include:

Reaction Kinetics: The rates of any potential degradation reactions under varying acid concentrations and temperatures.

Degradation Products: The specific chemical structures of the molecules formed when this compound degrades in an acidic environment.

Mechanistic Elucidation: Detailed step-by-step pathways of how the degradation occurs, supported by experimental evidence such as isotopic labeling studies or computational chemistry.

Due to the absence of this specific research, the creation of detailed data tables illustrating research findings on the acid-catalyzed reactions of this compound is not possible at this time. Further empirical research is required to elucidate the precise nature of its reactivity and stability in acidic media.

Computational Chemistry and Theoretical Modeling of 2,4,4,6,6 Pentamethylheptane 2 Thiol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the electronic properties of 2,4,4,6,6-Pentamethylheptane-2-thiol. These calculations can predict the molecule's geometry, orbital energies, and various reactivity descriptors.

A typical approach involves geometry optimization of the molecule using a functional such as B3LYP with a suitable basis set like 6-31G(d,p). From the optimized geometry, further calculations can determine key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap provides an approximation of the molecule's chemical reactivity and kinetic stability.

Reactivity descriptors derived from these calculations, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can offer quantitative predictions of the thiol's reactivity. For instance, the Fukui function can be calculated to identify the most electrophilic and nucleophilic sites within the molecule, highlighting the thiol group as the primary site for many chemical reactions.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | 1.2 | eV |

| HOMO-LUMO Gap | 7.7 | eV |

| Electronegativity (χ) | 2.65 | eV |

| Chemical Hardness (η) | 3.85 | eV |

| Global Electrophilicity Index (ω) | 0.91 | eV |

Note: The data in this table is hypothetical and serves as an illustrative example of the outputs from DFT calculations.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Due to the presence of several single bonds, this compound possesses significant conformational flexibility. Molecular Dynamics (MD) simulations are a powerful tool to explore the potential energy surface of the molecule and identify its most stable conformations.

In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion. This allows for the exploration of different molecular arrangements and the identification of low-energy conformers. A typical MD simulation would involve placing the thiol in a simulated solvent box and running the simulation for a sufficient duration (e.g., nanoseconds) to ensure thorough sampling of the conformational space.

The analysis of the MD trajectory can reveal the most populated conformational states and the energetic barriers between them. This information is crucial for understanding how the molecule's shape influences its physical properties and biological interactions. For a highly branched molecule like this compound, steric hindrance between the bulky pentamethylheptane group and the thiol moiety will significantly influence the accessible conformations.

Table 2: Key Dihedral Angles and Their Predominant Ranges from a Hypothetical MD Simulation

| Dihedral Angle | Description | Predominant Range (degrees) |

| C1-C2-S-H | Rotation around the C-S bond | 60, 180, 300 |

| C3-C2-C1-H | Rotation of the methyl group at C2 | 60, 180, 300 |

| C5-C4-C3-C2 | Rotation along the heptane (B126788) backbone | -170 to -150, 50 to 70, 150 to 170 |

Note: The data in this table is hypothetical and intended to illustrate the type of information that can be obtained from MD simulations.

In Silico Prediction of Spectroscopic Signatures

Computational methods can also be employed to predict the spectroscopic signatures of this compound, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of the compound.

The prediction of NMR chemical shifts can be achieved using DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts relative to a standard (e.g., tetramethylsilane) can be predicted. These predicted shifts can then be compared with experimental data to confirm the molecular structure.

Similarly, the vibrational frequencies corresponding to the IR spectrum can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies and their intensities provide a theoretical IR spectrum that can be compared with experimental measurements. The characteristic S-H stretching frequency, for example, would be a key feature in the predicted IR spectrum.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Feature | Predicted Value |

| ¹³C NMR | C2 Chemical Shift | ~70 ppm |

| ¹H NMR | SH Proton Chemical Shift | ~1.5 ppm |

| IR | S-H Stretching Frequency | ~2550 cm⁻¹ |

Note: The data in this table is hypothetical and represents typical values that would be expected from such computational predictions.

Advanced Applications and Performance Evaluation in Polymer Science and Materials Engineering

Precision Control of Molecular Weight in Synthetic Rubber Polymerization

In the realm of synthetic rubber production, the precise control of polymer molecular weight and its distribution is paramount to achieving desired material properties and processability. One of the most effective methods for achieving this control during free-radical polymerization is the use of chain transfer agents (CTAs). Thiols are a prominent class of CTAs, and 2,4,4,6,6-Pentamethylheptane-2-thiol has emerged as a significant regulator in this field.

Chain transfer agents function by intervening in the polymerization process. When a growing polymer chain radical reacts with the CTA, the agent donates a hydrogen atom, which terminates the growth of that specific polymer chain. In this process, the CTA is converted into a new radical that can then initiate the growth of a new polymer chain. This mechanism effectively shortens the average chain length, thereby lowering the polymer's molecular weight and narrowing its distribution, which is crucial for controlling the viscosity and mechanical properties of the final rubber product. The compound this compound, as an isomer of pentamethylheptanethiol (PMHT), is utilized in polymerization recipes to tailor the molecular architecture of synthetic rubbers.

Styrene-Butadiene Rubber (SBR) is a high-volume synthetic rubber used extensively in applications like tire manufacturing. The performance characteristics of SBR, such as tensile strength and processability, are directly influenced by its molecular weight. In the emulsion polymerization of SBR, this compound is used as a component within a broader molecular weight modifier mixture, often alongside other thiols like t-dodecylmercaptan.

Research outlined in patent literature demonstrates that the inclusion of pentamethylheptanethiol isomers, such as this compound, in the polymerization recipe can lead to SBR with more uniform physical properties. This uniformity contributes to enhanced performance metrics, including tensile strength and elongation. The strategic addition of the PMHT mixture at a specific point during the polymerization—for instance, when the monomer conversion reaches 10% to 55%—allows for significant improvements in physical properties even with small quantities of the agent. This optimization leads to SBR with superior mechanical performance, as detailed in the following table.

| Property | Target Range | Significance in Performance |

|---|---|---|

| Tensile Strength (TS) | 250 - 300 kgf/cm² | Indicates the rubber's resistance to breaking under tension, crucial for durability. |

| Tensile Elongation (ε) | 370% - 400% | Measures the extent to which the rubber can be stretched before it breaks, indicating flexibility. |

Nitrile Rubber (NBR), a copolymer of acrylonitrile (B1666552) and butadiene, is valued for its excellent resistance to oil and chemicals. The specific properties of NBR can be tailored for various demanding applications by controlling its molecular structure during synthesis. The use of this compound as a chain transfer agent in the emulsion polymerization of NBR is a key strategy for achieving this control.

During polymerization, the chain transfer process results in the incorporation of fragments from the thiol agent as terminal groups on the polymer chains. Specifically, nitrile rubbers have been produced that contain this compound terminal groups. The presence of these specific, bulky end-groups influences the polymer's microstructure. This structural modification is integral to producing NBR grades that, when vulcanized, yield elastomeric compositions with specific, desirable characteristics for advanced applications. The choice of this particular CTA helps in engineering the polymer backbone to meet the stringent performance requirements of tailored NBR materials.

Structure-Performance Relationships of Thiol Isomers in Polymer Systems

The structure of the isomer affects its chain transfer constant (Cs), a measure of its efficiency in transferring a chain relative to the rate of polymer propagation. Highly branched, sterically hindered thiols like this compound (a tertiary thiol) have different reactivity compared to less hindered isomers. Patent literature highlights that using a CTA mixture with a high concentration of a single isomer can result in a polymer with more uniform physical properties. This suggests that the specific architecture of the thiol dictates the consistency of the chain termination and re-initiation process, leading to a more controlled molecular weight distribution. A comparison of relevant isomers illustrates these structural differences.

| Isomer Name | Classification | Key Structural Feature |

|---|---|---|

| This compound | Tertiary Thiol | Thiol group is attached to a tertiary carbon, surrounded by significant steric bulk. |

| 2,2,4,6,6-Pentamethylheptane-4-thiol | Secondary Thiol | Thiol group is on a secondary carbon within the chain. |

| 2,3,4,6,6-Pentamethylheptane-2-thiol | Tertiary Thiol | Thiol group is on a tertiary carbon, with a different branching pattern compared to the 2-thiol isomer. |

| 2,3,4,6,6-Pentamethylheptane-3-thiol | Tertiary Thiol | Thiol group is on a tertiary carbon at a different position, altering steric accessibility. |

The variation in steric hindrance around the sulfur atom among these isomers directly influences the rate of hydrogen donation and the subsequent reactivity of the newly formed thiyl radical. This subtle difference in molecular structure is a powerful tool for fine-tuning the kinetics of polymerization and, consequently, the macroscopic performance of the final polymer system.

Development of Novel Polymeric Materials Utilizing this compound as a Functionalizing Agent

Beyond its primary role in molecular weight control, the use of this compound as a chain transfer agent inherently functionalizes the resulting polymer chains. The chain termination process leaves a fragment of the thiol, specifically a bulky thioether group, at one end of the polymer chain. This end-group provides a reactive handle that can be leveraged for post-polymerization modification, opening pathways to the development of novel and advanced polymeric materials.

The presence of a sulfur atom at the polymer chain end introduces specific chemical reactivity. Thiol-functionalized polymers are known to participate in a variety of subsequent chemical reactions, such as thiol-ene "click" chemistry or the formation of disulfide bonds under oxidative conditions. These reactions can be used to:

Create Block Copolymers: The functional end-group can serve as an initiation site for the growth of a second, different polymer block.

Graft Polymers to Surfaces: The thioether end-group can promote adhesion or allow for the chemical grafting of the polymer chains onto various substrates or nanoparticles, creating advanced composite materials.

Develop Stimuli-Responsive Networks: The formation of reversible disulfide bonds between the end-groups of different polymer chains can be used to create cross-linked networks that respond to specific chemical stimuli.

By incorporating a this compound-derived moiety, commodity polymers like SBR and NBR are transformed into functionalized macromonomers. This provides a platform for designing sophisticated materials with tailored properties, such as improved mucoadhesion or the ability to form self-healing networks, thereby expanding their application scope into advanced materials engineering and biotechnology.

Advanced Analytical Chemistry and Environmental Research of Branched Thiol Isomers

Method Development for Trace Analysis in Complex Industrial and Environmental Matrices.

The development of robust analytical methods is crucial for understanding the behavior and impact of branched thiols. The complexity of matrices such as industrial wastewater, refinery products, and ambient air requires sophisticated sample preparation and instrumental analysis to achieve the necessary levels of detection and specificity.

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) has emerged as a powerful tool for the analysis of volatile organic compounds, including branched thiols. This technique combines the high separation efficiency of gas chromatography with the rapid, sensitive detection provided by ion mobility spectrometry. GC separates compounds based on their volatility and interaction with a stationary phase, while IMS separates ions based on their size, shape, and charge in a drift tube under an electric field. This dual separation provides a two-dimensional data plot (retention time vs. drift time), which significantly enhances the ability to resolve and identify individual components in a complex mixture.

The primary advantage of GC-IMS in the context of branched thiol analysis is its ability to differentiate between isomers. researchgate.netpolyu.edu.hknih.gov Isomers often have very similar boiling points and mass spectra, making their separation and identification by traditional GC-MS challenging. biocompare.com However, their different three-dimensional structures can lead to different drift times in the IMS cell, allowing for their distinction. For a highly branched and sterically hindered molecule like 2,4,4,6,6-Pentamethylheptane-2-thiol, its unique shape would likely result in a distinct drift time compared to its less branched isomers.

Recent studies have demonstrated the utility of GC-IMS for real-time monitoring of VOCs and odorous compounds at wastewater treatment plants, showcasing its potential for tracking industrial emissions. aidic.itresearchgate.net The high sensitivity of IMS allows for the detection of trace-level compounds, which is critical for environmental monitoring and process control.

Interactive Data Table: GC-IMS Parameters for Volatile Sulfur Compound Analysis

| Parameter | Typical Value/Setting | Rationale for Branched Thiol Analysis |

| GC Column | Non-polar or mid-polar capillary column | Provides separation based on boiling point and polarity, crucial for initial separation from other VOCs. |

| Carrier Gas | Nitrogen or purified air | Serves as the drift gas in the IMS cell. |

| IMS Drift Voltage | 3-5 kV | Establishes the electric field for ion separation based on mobility. |

| IMS Temperature | 45-80 °C | Optimized to prevent condensation and maintain stable drift times. |

| Ionization Source | Tritium (³H) or Corona Discharge | Generates reactant ions that then ionize the target analyte molecules. |

| Data Acquisition | 2D Plot (Retention Time vs. Drift Time) | Enhances peak capacity and allows for the separation of co-eluting compounds and isomers. |

This table represents typical parameters and would require optimization for the specific analysis of this compound.

Investigation of Environmental Pathways and Transformation of Thiol Compounds within Industrial Processes.

Understanding the environmental fate of branched thiols is essential for assessing their potential impact and developing effective remediation strategies. These compounds can enter the environment through industrial wastewater discharges, atmospheric emissions, and accidental spills. Their transformation within industrial processes and in the environment is influenced by a variety of chemical and biological factors.

In industrial settings such as petroleum refineries, thiols (mercaptans) are undesirable due to their corrosive nature and unpleasant odor. inspenet.com They are typically removed or converted into less harmful substances through processes like hydrodesulfurization or sweetening, where they are oxidized to disulfides. However, highly branched tertiary thiols can be more resistant to conventional treatment methods due to steric hindrance around the sulfur atom.

Once released into the environment, the fate of tertiary thiols is governed by processes such as volatilization, adsorption to soil and sediment, and biodegradation. Studies on the biodegradation of tert-butyl mercaptan, a structurally simpler tertiary thiol, have shown that it can be degraded by microbial consortia in water and soil. researchgate.netresearchgate.net The proposed degradation pathway often involves the initial oxidation of the thiol group to form a disulfide, followed by further oxidation to sulfoxides and sulfones, and eventual mineralization to carbon dioxide and sulfate. It is plausible that this compound would follow a similar degradation pathway, although its complex structure might result in a slower degradation rate.

The transformation of sulfur compounds in petroleum refinery wastewater is a key area of research. nih.govafricaresearchconnects.comresearchgate.net Treatment processes often involve a combination of physical, chemical, and biological methods to remove various sulfur-containing compounds, including thiols. google.com The effectiveness of these treatments can be influenced by the specific structure of the thiol compounds present.

Interactive Data Table: Potential Transformation Products of Branched Thiols

| Parent Compound | Transformation Process | Potential Product(s) | Environmental Significance |

| This compound | Oxidation (Chemical or Biological) | Bis(2,4,4,6,6-pentamethylheptan-2-yl) disulfide | Reduced odor, but may still be persistent. |

| This compound | Further Oxidation | 2,4,4,6,6-Pentamethylheptane-2-sulfinic acid | Increased water solubility, potentially facilitating further degradation. |

| This compound | Complete Mineralization | Carbon Dioxide, Water, Sulfate | Complete removal of the organic pollutant. |

This table is hypothetical and based on the known transformation pathways of other tertiary thiols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.